N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a propyl group and an ethoxyethyl amine moiety. Its chemical formula is , and it has a molecular weight of 213.37 g/mol. The compound is identified by the CAS number 1156246-29-5 and has a purity of 97% in commercial preparations . The structural formula can be represented using the SMILES notation as CCCC1CCC(NCCOCC)CC1, indicating the arrangement of its constituent atoms .
These reactions are typical for primary amines and can be utilized in synthetic organic chemistry to create derivatives of the compound.
The synthesis of N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine typically involves several steps:
These steps highlight a general approach to synthesizing similar compounds in organic chemistry.
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine has potential applications in various fields:
Its unique structure may allow it to fit into specific receptor sites, making it valuable for medicinal chemistry.
Interaction studies involving N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine could focus on:
Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new compounds.
Several compounds share structural similarities with N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine. Here are some notable examples:
| Compound Name | IUPAC Name | CAS Number | Key Features |
|---|---|---|---|
| N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine | N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine | 1152935-56-2 | Contains a methoxy group instead of ethoxyethyl |
| N-(2-Ethoxyethyl)-4-methylcyclohexan-1-amine | N-(2-Ethoxyethyl)-4-methylcyclohexan-1-amine | 1156424-88-2 | Features a methyl group instead of propyl |
| N-[3-(2-methylpropoxy)propyl]-4-propylcyclohexan-1-amine | N-[3-(2-methylpropoxy)propyl]-4-propylcyclohexan-1-am | 1156424-X | Contains a branched propoxy group |
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine stands out due to its unique combination of a cyclohexane ring, propyl substitution, and an ethoxyethyl amine moiety. This specific arrangement may confer distinct biological activities and chemical reactivities compared to its analogs.